molecular formula C7H13NO4 B2838327 methyl2,2-dimethyl-4-nitrobutanoate CAS No. 2413896-20-3

methyl2,2-dimethyl-4-nitrobutanoate

Cat. No.: B2838327
CAS No.: 2413896-20-3
M. Wt: 175.184
InChI Key: ILCKRJWYDVZISB-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-4-nitrobutanoate is a branched ester derivative characterized by a nitro group at the C4 position and two methyl substituents at the C2 position of the butanoate backbone.

Properties

IUPAC Name

methyl 2,2-dimethyl-4-nitrobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,6(9)12-3)4-5-8(10)11/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCKRJWYDVZISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413896-20-3
Record name methyl 2,2-dimethyl-4-nitrobutanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

methyl2,2-dimethyl-4-nitrobutanoate can be synthesized through a Michael addition reaction. This involves the addition of nitroalkanes to α,β-unsaturated carbonyl compounds under basic conditions. For instance, the reaction of methyl methacrylate with nitroethane in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation can yield methyl 2,2-dimethyl-4-nitrobutanoate .

Industrial Production Methods

Industrial production methods for methyl 2,2-dimethyl-4-nitrobutanoate typically involve large-scale Michael addition reactions. The use of microwave irradiation in these reactions can significantly reduce reaction times and improve yields, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

methyl2,2-dimethyl-4-nitrobutanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Methyl 2,2-dimethyl-4-aminobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Methyl 2,2-dimethyl-4-carboxybutanoate.

Scientific Research Applications

Organic Synthesis

Methyl 2,2-dimethyl-4-nitrobutanoate is primarily utilized as an intermediate in organic synthesis. It is involved in the production of various derivatives through reactions such as:

  • Henry Reaction : The compound can undergo enantioselective Henry addition reactions with aldehydes, leading to the formation of valuable β-nitro alcohols. This reaction has been studied extensively for its efficiency and selectivity under microwave irradiation conditions, yielding products in high purity and yield .
Reaction TypeConditionsYield (%)
Enantioselective Henry AdditionMicrowave IrradiationUp to 72%

Medicinal Chemistry

The compound exhibits potential biological activities, including anti-inflammatory properties. Its derivatives have been explored for their therapeutic effects against various diseases. For instance, methyl 4-nitrobutanoate has been studied for its role in synthesizing compounds with significant pharmacological activity .

Material Science

Methyl 2,2-dimethyl-4-nitrobutanoate is also being investigated for its applications in nanotechnology and materials science. The compound can be used to synthesize nanoparticles that exhibit unique properties beneficial for biomedical applications such as drug delivery systems and biosensing platforms .

Case Study 1: Synthesis of β-Nitro Alcohols

A study demonstrated the use of methyl 2,2-dimethyl-4-nitrobutanoate in the synthesis of β-nitro alcohols via the enantioselective Henry reaction. The researchers reported a significant improvement in yield when using microwave-assisted techniques compared to traditional methods .

Case Study 2: Anti-inflammatory Activity

Research on methyl 4-nitrobutanoate derivatives highlighted their anti-inflammatory effects in vitro. The study indicated that these compounds could inhibit specific inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-4-nitrobutanoate involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including reductions and substitutions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparative studies of methyl 2,2-dimethyl-4-nitrobutanoate involve evaluating its physicochemical properties, reactivity, and functional roles against structurally related esters and nitroalkanes. Below, we analyze key comparisons using methodologies highlighted in the provided evidence.

Structural and Functional Group Comparisons
Compound Key Functional Groups Molecular Weight (g/mol) Notable Properties
Methyl 2,2-dimethyl-4-nitrobutanoate Ester, nitro, dimethyl 175.16 High steric hindrance, moderate polarity
Methyl 4-nitrobutanoate Ester, nitro 147.12 Lower steric hindrance, faster hydrolysis
Ethyl 2-methyl-4-nitrovalerate Ester, nitro, methyl 189.18 Increased lipophilicity, slower reactivity
Benzalkonium chloride (BAC-C12) Quaternary ammonium, alkyl 339.99 Surfactant properties, CMC ~3–8 mM

Key Findings :

  • The dimethyl groups in methyl 2,2-dimethyl-4-nitrobutanoate impose steric hindrance, likely reducing its hydrolysis rate compared to linear analogs like methyl 4-nitrobutanoate .
  • Unlike quaternary ammonium surfactants (e.g., BAC-C12), the target compound lacks ionic character, suggesting divergent applications in micelle formation or solubility .
Methodological Approaches for Comparison

Evidence highlights two critical methodologies for compound comparison:

Experimental Techniques: Spectrofluorometry and Tensiometry: Used to determine critical micelle concentration (CMC) in surfactants like BAC-C12. Hydrolysis Kinetics: Polarimetric or chromatographic methods could quantify the impact of steric hindrance on ester hydrolysis rates.

Computational Similarity Assessment: Structural similarity metrics (e.g., Tanimoto coefficients, molecular fingerprints) are critical in virtual screening. For example, methyl 2,2-dimethyl-4-nitrobutanoate may share <30% similarity with nitroaromatic drugs, limiting its predicted bioactivity overlap . Dissimilarity-driven approaches prioritize novel scaffolds for drug discovery, positioning this compound as a candidate for unexplored therapeutic pathways .

Biological Activity

Methyl 2,2-dimethyl-4-nitrobutanoate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Methyl 2,2-dimethyl-4-nitrobutanoate is characterized by its nitro group, which significantly influences its reactivity and biological interactions. The presence of the nitro group makes it an electron-withdrawing entity, enhancing its susceptibility to nucleophilic attack, which is crucial for various biological interactions and chemical transformations .

The biological activity of methyl 2,2-dimethyl-4-nitrobutanoate primarily stems from the reactivity of the nitro group. This compound can undergo several chemical reactions:

  • Reduction : The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with palladium on carbon.
  • Substitution : The nitro group can participate in nucleophilic substitution reactions.
  • Oxidation : It can be oxidized to form carboxylic acids or other derivatives .

These reactions are essential for its potential applications in drug development and synthesis of biologically active compounds.

Antimicrobial Properties

Research has indicated that methyl 2,2-dimethyl-4-nitrobutanoate exhibits antimicrobial activity. In a study assessing various nitro compounds, it was found that certain derivatives showed significant inhibition against bacterial strains, suggesting potential as an antimicrobial agent .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. In vitro studies demonstrated that it can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Case Studies

  • Synthesis and Evaluation : A study explored the synthesis of γ-nitro aliphatic methyl esters, including methyl 2,2-dimethyl-4-nitrobutanoate, under microwave irradiation. The results showed high yields and purity, confirming the efficiency of the method .
  • Biological Screening : In a biological screening program, methyl 2,2-dimethyl-4-nitrobutanoate was evaluated alongside other nitro compounds for their cytotoxic effects on cancer cell lines. The compound exhibited moderate cytotoxicity, indicating its potential as a lead compound for further development in cancer therapy .

Comparative Analysis

To better understand the unique properties of methyl 2,2-dimethyl-4-nitrobutanoate compared to similar compounds, the following table summarizes key features:

CompoundAntimicrobial ActivityNeuroprotective EffectsCytotoxicity
Methyl 2,2-dimethyl-4-nitrobutanoateModerateYesModerate
Methyl 4-nitrobutanoateLowNoLow
Dimethyl 2-methyl-4-nitroheptanedioateHighYesHigh

Q & A

Q. What synthetic routes are recommended for methyl 2,2-dimethyl-4-nitrobutanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 2,2-dimethyl-4-nitrobutanoic acid using methanol under acid catalysis (e.g., H₂SO₄). Optimize conditions by maintaining anhydrous solvents (e.g., dichloromethane) and controlled temperatures (60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR. Post-synthesis, purify via fractional distillation or column chromatography. For nitro group introduction, consider nitration precursors like nitric acid/sulfuric acid mixtures, ensuring slow addition to avoid exothermic side reactions .

Q. How should researchers confirm the identity and purity of methyl 2,2-dimethyl-4-nitrobutanoate post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H/13C NMR : Compare chemical shifts with literature data (e.g., ester carbonyl at ~170–175 ppm, nitro group signals).
  • IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and nitro NO₂ (~1530 cm⁻¹).
  • GC-MS or HPLC : Assess purity (>95%) and detect impurities. Cross-reference with databases like PubChem or Reaxys for structural validation .

Q. What safety precautions are critical when handling methyl 2,2-dimethyl-4-nitrobutanoate in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy of nitro compounds.
  • Store in airtight containers away from light and oxidizing agents.
  • Follow protocols for spill management (e.g., neutralization with sodium bicarbonate). Consult safety data sheets (SDS) for analogous nitro esters to infer hazards .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanisms involving methyl 2,2-dimethyl-4-nitrobutanoate in nucleophilic substitution or reduction reactions?

  • Methodological Answer :
  • Kinetic Studies : Vary nucleophile concentrations (e.g., Grignard reagents) and track rate constants via UV-Vis spectroscopy.
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in reduction reactions (e.g., catalytic hydrogenation).
  • Computational Modeling : Apply density functional theory (DFT) to predict transition states and activation energies. Validate with experimental data .

Q. What experimental designs are suitable for studying the environmental stability and degradation pathways of methyl 2,2-dimethyl-4-nitrobutanoate?

  • Methodological Answer :
  • Hydrolytic Stability : Expose the compound to buffered solutions (pH 3–11) at 25–50°C. Analyze degradation products via LC-MS or GC-MS.
  • Photodegradation : Use UV light chambers to simulate sunlight exposure. Identify intermediates (e.g., nitroso derivatives) using high-resolution mass spectrometry (HRMS).
  • Microbial Degradation : Incubate with soil or wastewater microbiota; quantify biodegradation via total organic carbon (TOC) analysis .

Q. How can computational methods predict the compound’s reactivity in complex reaction environments (e.g., solvent effects, steric hindrance)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., polarity effects in DMSO vs. hexane) to predict solubility and reaction rates.
  • Steric Maps : Generate 3D electrostatic potential maps to visualize steric hindrance from the 2,2-dimethyl group.
  • QSPR Models : Quantify structure-property relationships to forecast stability under varying temperatures or oxidative conditions .

Data Analysis and Interpretation

Q. How should researchers address contradictions in spectroscopic data for methyl 2,2-dimethyl-4-nitrobutanoate across literature sources?

  • Methodological Answer :
  • Meta-Analysis : Compile NMR/IR data from peer-reviewed journals (avoiding unreliable sources like BenchChem). Use statistical tools (e.g., PCA) to identify outliers.
  • Experimental Replication : Synthesize the compound under standardized conditions and compare results with conflicting reports.
  • Collaborative Verification : Cross-check data with crystallographic databases (e.g., Cambridge Structural Database) if single-crystal X-ray structures are available .

Q. What strategies optimize the compound’s use as a precursor in multi-step syntheses (e.g., pharmaceutical intermediates)?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily mask the nitro group using tert-butoxycarbonyl (Boc) to prevent side reactions during ester transformations.
  • Flow Chemistry : Implement continuous reactors to enhance yield in nitro reduction steps (e.g., using H₂/Pd-C).
  • Parallel Synthesis : Screen reaction conditions (e.g., solvents, catalysts) via high-throughput platforms to identify optimal pathways .

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